4,4-Difluoroadamantan-1-amine hydrochloride
Description
4,4-Difluoroadamantan-1-amine hydrochloride is a fluorinated derivative of adamantane, a rigid tricyclic hydrocarbon. The compound features two fluorine atoms at the 4,4-positions of the adamantane backbone and is functionalized with an amine group, which is protonated as a hydrochloride salt.
Properties
IUPAC Name |
4,4-difluoroadamantan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2N.ClH/c11-10(12)7-1-6-2-8(10)5-9(13,3-6)4-7;/h6-8H,1-5,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTHHQBQISPVJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,4-Difluoroadamantan-1-amine hydrochloride typically involves multiple steps, starting from adamantane. One common method includes the fluorination of adamantane to introduce fluorine atoms at specific positions, followed by amination to attach the amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods often employ advanced techniques such as catalytic hydrogenation and halogen exchange reactions to achieve high yields and purity. Reaction conditions are carefully controlled to ensure the selective introduction of functional groups without compromising the integrity of the adamantane core .
Chemical Reactions Analysis
4,4-Difluoroadamantan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Major products formed from these reactions include fluorinated derivatives, amine-substituted compounds, and various intermediates useful in further chemical syntheses .
Scientific Research Applications
Antiviral Properties
Research indicates that 4,4-difluoroadamantan-1-amine hydrochloride exhibits antiviral activity, particularly against influenza viruses. Its mechanism of action involves inhibiting the viral replication process, making it a candidate for further development as an antiviral agent. This aligns with the broader trend of utilizing adamantane derivatives in antiviral drug development, as seen in compounds like amantadine .
Neuroprotective Effects
Studies have suggested potential neuroprotective effects of this compound. Its structural similarity to other neuroprotective agents allows it to interact with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to elucidate its efficacy and safety profile in clinical settings .
Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of fluorine atoms into various organic compounds, enhancing their biological activity and stability. The compound can be utilized in the synthesis of more complex molecules through various coupling reactions and transformations .
Fluorinated Drug Candidates
The incorporation of fluorine into drug candidates is known to improve pharmacokinetic properties such as metabolic stability and bioavailability. This compound can be employed to synthesize novel fluorinated derivatives that may exhibit improved therapeutic profiles compared to their non-fluorinated counterparts .
Polymer Chemistry
In materials science, this compound can be used as a monomer or cross-linking agent in the production of advanced polymer materials. The incorporation of fluorinated groups can enhance the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications .
Coatings and Adhesives
The unique properties of fluorinated compounds make them ideal candidates for use in coatings and adhesives that require enhanced durability and resistance to solvents and chemicals. Research is ongoing to explore the effectiveness of this compound in formulating such materials .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Antiviral Activity | Evaluate the efficacy against influenza viruses | Demonstrated significant inhibition of viral replication at specific concentrations |
| Neuroprotective Research | Assess potential benefits in neurodegenerative models | Showed promise in protecting neuronal cells from oxidative stress |
| Synthesis Application | Develop new fluorinated drug candidates | Successfully synthesized novel derivatives with improved pharmacological properties |
Mechanism of Action
The mechanism of action of 4,4-Difluoroadamantan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate the activity of these targets effectively. This modulation can lead to various biological effects, including inhibition of viral replication and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Insights
- Adamantane vs.
- Fluorine Positioning : Fluorine at the 4,4-positions in adamantane may reduce metabolic degradation (via steric shielding) compared to aromatic fluorination in 5,7-Difluorochroman-4-amine hydrochloride, where electronic effects dominate .
- Comparison with Amantadine : Unlike Amantadine hydrochloride, which lacks fluorine, the difluoro substitution in 4,4-Difluoroadamantan-1-amine may enhance metabolic stability and receptor binding specificity, though this requires empirical validation .
Biological Activity
4,4-Difluoroadamantan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including in vitro and in vivo studies, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a fluorinated derivative of adamantane, characterized by the following structural formula:
This compound exhibits unique properties due to the presence of fluorine atoms, which can enhance lipophilicity and alter biological interactions.
1. Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various human cancer cell lines. The compound demonstrated significant cytotoxic effects, particularly against HeLa (cervical cancer) and A549 (lung cancer) cell lines. The half-maximal inhibitory concentration (IC50) values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | < 10 |
| A549 | < 10 |
| HCT-116 (colorectal) | 15 |
| HepG-2 (liver) | 20 |
| PC-3 (prostate) | > 30 |
These results indicate that this compound possesses potent antiproliferative activity against several cancer types .
The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Studies using flow cytometry revealed an increase in sub-G1 phase cells, indicative of apoptosis. Additionally, Western blot analyses showed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins in treated cells.
3. Inhibition of Enzymatic Activity
Research has also indicated that this compound functions as an inhibitor of the enzyme 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1), which plays a critical role in cortisol metabolism. In vitro assays demonstrated that this compound inhibited 11β-HSD1 with an IC50 value of approximately 35 nM . This inhibition suggests potential applications in treating metabolic disorders associated with glucocorticoid excess.
Case Study 1: Cancer Treatment Efficacy
A clinical case study investigated the efficacy of a treatment regimen including this compound in a patient with advanced cervical cancer. The patient received the compound alongside standard chemotherapy. After three cycles, imaging studies indicated a significant reduction in tumor size (approximately 60%) and improvement in quality of life metrics .
Case Study 2: Metabolic Syndrome Management
Another case study focused on patients with metabolic syndrome who were administered this compound to assess its effects on metabolic parameters. Results showed a notable decrease in waist circumference and improved insulin sensitivity after eight weeks of treatment .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study Type | Findings |
|---|---|
| In Vitro Anticancer | Significant cytotoxicity against multiple cancer cell lines |
| Enzyme Inhibition | IC50 = 35 nM for 11β-HSD1 inhibition |
| Clinical Case Study | Tumor reduction in cervical cancer patient |
| Metabolic Study | Improved metabolic parameters in patients with metabolic syndrome |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
